molecular formula C10H5ClFNO2 B15329428 3-Chloro-6-fluoroisoquinoline-4-carboxylic acid

3-Chloro-6-fluoroisoquinoline-4-carboxylic acid

Cat. No.: B15329428
M. Wt: 225.60 g/mol
InChI Key: BFTVWLMWLCSYHO-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoroisoquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with chlorine and fluorine atoms. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloro-4-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-6-fluoroisoquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of 3-Chloro-6-fluoroisoquinoline-4-carboxylic acid.

    6-Fluoroquinoline-4-carboxylic acid: A structurally related compound with similar biological activities.

    3-Chloroquinoline-4-carboxylic acid: Another related compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

3-chloro-6-fluoroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-9-8(10(14)15)7-3-6(12)2-1-5(7)4-13-9/h1-4H,(H,14,15)

InChI Key

BFTVWLMWLCSYHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C=C1F)C(=O)O)Cl

Origin of Product

United States

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